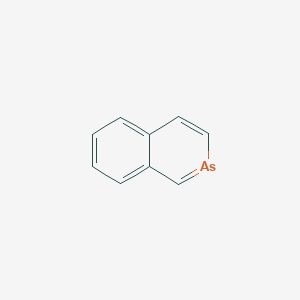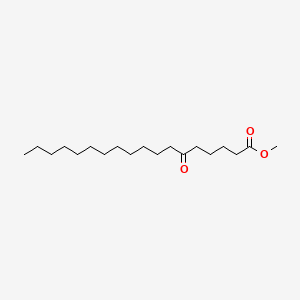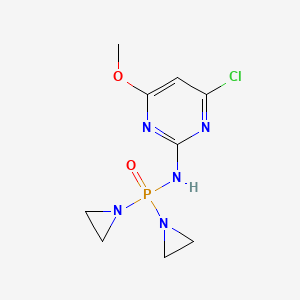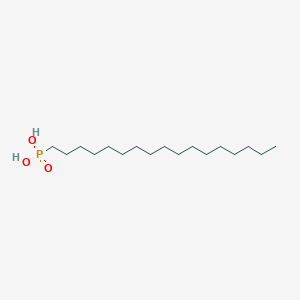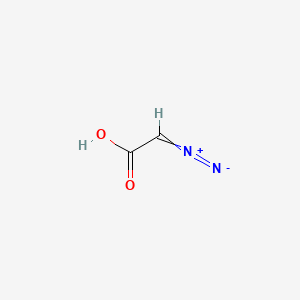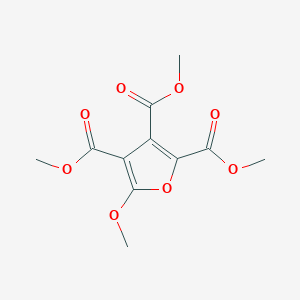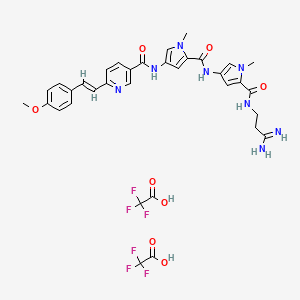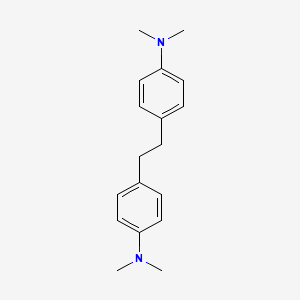
Benzenamine, 4,4'-(1,2-ethanediyl)bis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- is a chemical compound with the molecular formula C14H16N2. It is also known by other names such as α,α’-Bi-p-toluidine, Aniline, 4,4’-ethylenedi-, and 4,4’-Diaminobibenzyl . This compound is characterized by its two benzenamine groups connected by an ethylene bridge, with each benzenamine group further substituted with N,N-dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- typically involves the reaction of p-toluidine with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of p-toluidine attack the ethylene dichloride, resulting in the formation of the ethylene-bridged product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more reduced forms of the amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethylene bridge and N,N-dimethyl groups play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of an ethylene bridge.
4,4’-Diaminodibenzyl: Lacks the N,N-dimethyl substitution.
Aniline, 4,4’-ethylenedi-: Similar structure but without the N,N-dimethyl groups.
Uniqueness
Benzenamine, 4,4’-(1,2-ethanediyl)bis[N,N-dimethyl- is unique due to its specific substitution pattern and the presence of the ethylene bridge, which imparts distinct chemical and physical properties. These features make it particularly useful in specialized applications such as dye synthesis and biochemical research .
Properties
CAS No. |
793-08-8 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]ethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,5-6H2,1-4H3 |
InChI Key |
KTSAZBIMVPAQNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


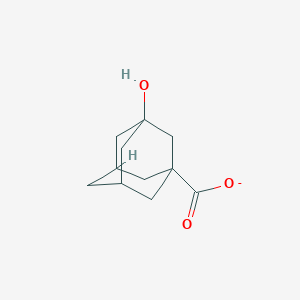
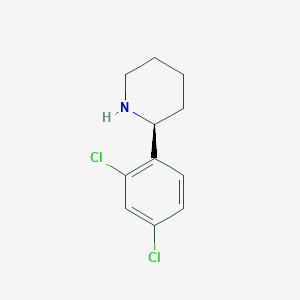
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
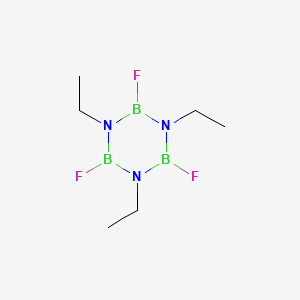
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

